PROTAC CRBN ligand-2
描述
PROTAC CRBN ligand-2 is a heterobifunctional molecule designed to recruit the E3 ubiquitin ligase cereblon (CRBN) for targeted protein degradation. Its structure typically comprises a CRBN-binding moiety (e.g., derived from immunomodulatory imide drugs, IMiDs), a linker, and a warhead targeting a specific protein of interest (POI). CRBN ligand-2 has been optimized for improved permeability, ternary complex formation, and degradation efficiency, as demonstrated by its low DC50 (half-maximal degradation concentration) and high relative binding affinity (RBA) in cellular assays .
属性
分子式 |
C33H30N8O8 |
|---|---|
分子量 |
666.6 g/mol |
IUPAC 名称 |
N-[4-[2-[4-[[[amino-(diaminomethylideneamino)methylidene]amino]methyl]phenyl]ethynyl]phenyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;formic acid |
InChI |
InChI=1S/C32H28N8O6.CH2O2/c33-31(34)39-32(35)36-16-20-8-6-18(7-9-20)4-5-19-10-12-21(13-11-19)37-26(42)17-46-24-3-1-2-22-27(24)30(45)40(29(22)44)23-14-15-25(41)38-28(23)43;2-1-3/h1-3,6-13,23H,14-17H2,(H,37,42)(H,38,41,43)(H6,33,34,35,36,39);1H,(H,2,3) |
InChI 键 |
ADKLSWLPJSUEQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NC4=CC=C(C=C4)C#CC5=CC=C(C=C5)CN=C(N)N=C(N)N.C(=O)O |
产品来源 |
United States |
准备方法
The synthesis of PROTAC CRBN ligand-2 involves the coupling of a cereblon-binding ligand with a target protein ligand through a linker. One method involves the use of sulfonyl exchange chemistry to design binders that covalently engage histidine 353 in cereblon . Another approach utilizes ruthenium-catalyzed late-stage C-H amidation to access fully elaborated heterobifunctional compounds . Industrial production methods typically involve large-scale synthesis using these established synthetic routes.
化学反应分析
PROTAC CRBN ligand-2 undergoes various chemical reactions, including:
Covalent binding: The compound can covalently label cereblon in vitro, enhancing degradation efficiencies.
Amidation: Ruthenium-catalyzed C-H amidation is used in the late-stage synthesis of heterobifunctional molecules. Common reagents and conditions include the use of fluorosulfate warheads and dioxazolone reagents. Major products formed from these reactions include the covalently bound cereblon ligands and the degraded target proteins.
科学研究应用
PROTAC CRBN ligand-2 has a wide range of scientific research applications:
Chemistry: Used as a tool for target identification and validation in chemical biology.
Biology: Employed in studying protein degradation pathways and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in cancer therapy by degrading proteins involved in tumorigenesis.
Industry: Utilized in the development of next-generation protein degraders and therapeutic agents.
作用机制
PROTAC CRBN ligand-2 exerts its effects by recruiting the cereblon E3 ubiquitin ligase to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome . The binding of thalidomide derivatives to cereblon induces the recruitment of non-native substrates to the CRL4 cereblon complex, leading to their degradation .
相似化合物的比较
Comparison with Similar CRBN-Based PROTACs
Structural and Functional Comparisons
Linker Design and Permeability
- Flexible vs. Rigid Linkers :
- PROTACs with flexible ether linkers (e.g., O-Pom PROTAC 12a ) exhibit superior degradation potency (DC50 = 23 nM for BRD4) compared to rigid tDHU-linked analogs (DC50 = 7100 nM for 12b ), despite weaker CRBN engagement in live-cell assays .
- However, rigid linkers (e.g., spirocyclic or piperidinyl-based) enhance synthetic reproducibility and conversion rates (26–55% vs. 15–35% for benzylic linkers) . PROTAC CRBN ligand-2’s linker chemistry (undisclosed in evidence) must balance flexibility and rigidity to optimize ternary complex formation.
CRBN Ligand Modifications
Phenyl-Glutarimide (PG) Derivatives :
- PG-based PROTACs (e.g., SJ995973) show picomolar potency against BET proteins (BRD4 DC50 = 0.87 nM) and improved chemical stability compared to classical IMiDs .
- This compound may lack these modifications, relying instead on pomalidomide or lenalidomide derivatives, which are prone to CRBN downregulation in tumors .
Degradation Efficacy and Selectivity
Key Metrics
- RBA and Permeability : CRBN ligand-2’s RBA (ratio of live/permeabilized cell target engagement) suggests superior permeability compared to O-Pom PROTACs, which exhibit weak live-cell engagement despite potent degradation .
Target Specificity
Limitations in Cancer Contexts
- CRBN Downregulation : Tumors frequently downregulate CRBN, reducing PROTAC efficacy. In contrast, VHL-based PROTACs maintain activity due to VHL’s essential role in cell survival .
- Synthetic Challenges : CRBN ligand-2’s synthesis may lag behind PG or 6-F-POM derivatives, which achieve higher yields in one-pot reactions (up to 55% conversion) .
Broader Comparison with Non-CRBN PROTACs
CRBN vs. VHL Ligands
- CRBN ligand-2’s dependency on CRBN limits utility in CRBN-low tumors, whereas VHL PROTACs offer broader applicability .
常见问题
Q. What emerging technologies could overcome the limitations of current CRBN-based PROTAC platforms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
